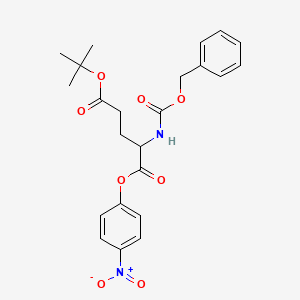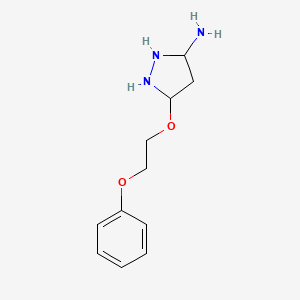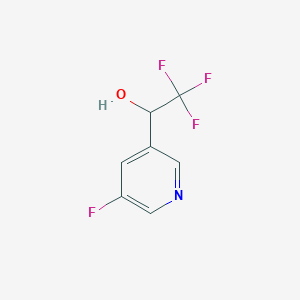
3-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method includes the trifluoromethylation of a pyridine derivative followed by fluorination. The reaction conditions often involve the use of reagents such as trifluoromethyl iodide and a suitable fluorinating agent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain metabolic pathways or the activation of specific signaling cascades .
Comparación Con Compuestos Similares
- 2,3,5-Trifluoropyridine
- 4-(Trifluoromethyl)pyridine
- 5-Fluoro-2-methylpyridine
Comparison: Compared to these similar compounds, 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H5F4NO |
|---|---|
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H |
Clave InChI |
OZHGECLMCXQSLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


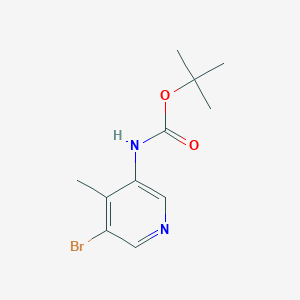
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)

![5-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12277847.png)
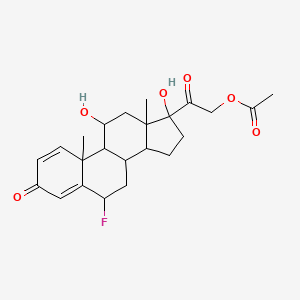
![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12277873.png)
![(R)-5-Bromo-1-methyl-3-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]pyridin-2(1H)-one](/img/structure/B12277876.png)
![(1R,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12277879.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)
